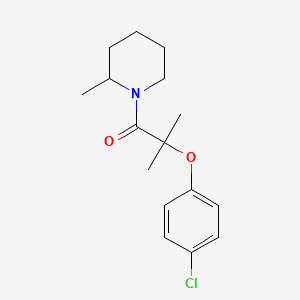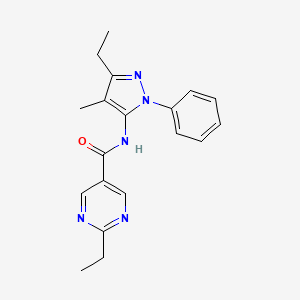![molecular formula C23H14N4O6S B4050699 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4050699.png)
2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Overview
Description
2-(2,3-dihydro-1,4-benzodioxin-2-yl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a useful research compound. Its molecular formula is C23H14N4O6S and its molecular weight is 474.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 474.06340535 g/mol and the complexity rating of the compound is 839. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological Activity Evaluation and Computational Study
A study focused on the biological activity of triazene derivatives containing benzothiazole rings, which are structurally similar to the compound . These compounds demonstrated significant cytotoxic activity against cancer cell lines, including MCF-7 and HCT-116. Molecular docking studies were used to predict interactions with breast and colon cancer proteins, correlating well with the experimental cytotoxicity results (Alamri et al., 2020).
Synthesis and Anti-Helicobacter pylori Activity
Research on thiadiazole derivatives, related to the compound of interest, showed significant inhibitory activity against Helicobacter pylori, a bacterium associated with gastric ulcers and cancers. This suggests potential applications in treating H. pylori infections (Mohammadhosseini et al., 2009).
Antibacterial and Antifungal Activities
A series of novel triazolo[3,4-b][1,3,4]thiadiazepines, which share a similar core structure with the compound , exhibited antibacterial and antifungal activities, albeit at higher concentrations. These findings indicate a potential application in developing new antimicrobial agents (Reddy & Reddy, 2010).
Anti-Tumor Agents
Another study synthesized bis-pyrazolyl-thiazoles incorporating the thiophene moiety, demonstrating promising anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines. This suggests that structurally related compounds could have applications in cancer therapy (Gomha et al., 2016).
Properties
IUPAC Name |
(5Z)-2-(2,3-dihydro-1,4-benzodioxin-3-yl)-5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14N4O6S/c28-22-20(11-15-8-9-16(32-15)13-4-3-5-14(10-13)27(29)30)34-23-24-21(25-26(22)23)19-12-31-17-6-1-2-7-18(17)33-19/h1-11,19H,12H2/b20-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDBCHPPWBUUAK-JAIQZWGSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C3=NN4C(=O)C(=CC5=CC=C(O5)C6=CC(=CC=C6)[N+](=O)[O-])SC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(OC2=CC=CC=C2O1)C3=NN4C(=O)/C(=C/C5=CC=C(O5)C6=CC(=CC=C6)[N+](=O)[O-])/SC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,3-dichloro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4050622.png)

![ethyl 4-[2-[(2-chlorobenzyl)thio]-4-oxo-3(4H)-quinazolinyl]-1-piperidinecarboxylate](/img/structure/B4050642.png)
![2-[(2-Chloroindolo[2,3-b]quinoxalin-5-yl)methyl]benzoxazole](/img/structure/B4050644.png)
![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide](/img/structure/B4050646.png)
![(3E)-N-isopropyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]hex-3-enamide](/img/structure/B4050657.png)
![1-CYCLOPENTYL-4-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE](/img/structure/B4050660.png)
amine oxalate](/img/structure/B4050663.png)
![1-[BENZYL(2-HYDROXYETHYL)AMINO]-3-{[1,1'-BIPHENYL]-4-YLOXY}PROPAN-2-OL HYDROCHLORIDE](/img/structure/B4050671.png)
![2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-nitrophenyl)acetamide](/img/structure/B4050677.png)
![4-[3-(benzyloxy)-4-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4050684.png)
![ethyl 2-[4-(5-acetyl-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-4-yl)-2-chloro-6-methoxyphenoxy]acetate](/img/structure/B4050689.png)
![2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B4050694.png)
